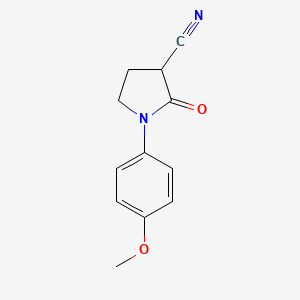

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKWJPPJNXMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582963 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-98-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multi-Step Synthesis

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 4-Methoxybenzaldehyde + Ethyl cyanoacetate + Base (e.g., piperidine) in ethanol or similar solvent, reflux | Formation of α,β-unsaturated nitrile intermediate |

| 2 | Cyclization | Heating or addition of cyclizing agent under inert atmosphere | Formation of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile ring |

| 3 | Purification | Column chromatography (silica gel) or recrystallization | Isolated pure compound with typical yields 60-75% |

This method is supported by several synthetic studies that highlight the importance of controlling reaction time and temperature to avoid side reactions and maximize yield.

Ylide-Mediated Cyclization Reactions

A more recent and specialized approach involves the reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various stabilized ylides, which facilitates the formation of substituted derivatives of the target compound. For example:

- Reaction with ylide 2c in dry toluene under reflux for 6 hours yielded (E)-4-(cyanomethylene)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile with a 67% yield.

- Reaction with N-phenyl triphenylphosphorane under reflux for 1 hour produced 1-(4-methoxyphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carbonitrile with an 81% yield.

- Similar reactions with trisdimethylaminophosphorane and trisdiethylaminophosphorane yielded amino-substituted derivatives in 44-48% yields.

These reactions illustrate the versatility of the oxopyrrolidine-3-carbonitrile scaffold and provide routes to functionalized analogs.

Synthesis from Spirocyclic Precursors

Alternative synthetic routes involve the transformation of spirocyclic diketone precursors such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with p-anisidine (4-methoxyaniline) to produce related oxopyrrolidine derivatives under mild conditions (acetonitrile solvent, 25°C, 48.5 hours, inert atmosphere). This approach yields compounds structurally close to this compound with reported yields around 76%.

Reaction Optimization Parameters

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, toluene, acetonitrile | Solvent polarity affects reaction rate and selectivity |

| Temperature | 25°C to reflux (~110°C) | Higher temperatures favor cyclization but may cause side reactions |

| Reaction Time | 1 to 48 hours | Longer times increase conversion but may reduce selectivity |

| Catalyst/Base | Piperidine, triethylamine, or phosphorane ylides | Catalysts influence condensation and cyclization efficiency |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation and degradation |

Fine-tuning these parameters is crucial for obtaining high-purity products suitable for further research or industrial use.

Summary of Research Findings

Analytical Characterization

The synthesized compound is typically characterized by:

- Melting Point: Around 150-155 °C for the parent compound.

- Infrared Spectroscopy (IR): Key absorptions include nitrile stretch (~2220 cm⁻¹), carbonyl stretch (~1700 cm⁻¹), and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR shows aromatic protons, methoxy group singlet (~3.7 ppm), and aliphatic protons of the pyrrolidine ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 216.24 g/mol.

These data confirm the structure and purity of the product.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrile group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticoagulant Activity

One of the notable applications of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is its potential as an anticoagulant. Research indicates that derivatives of this compound exhibit significant potency against factor Xa, a key enzyme in the coagulation cascade. For instance, modifications to the compound have led to the discovery of novel anticoagulants with enhanced pharmacokinetic profiles and selectivity for factor Xa, which are crucial for developing safer antithrombotic therapies .

Case Study: Optimization of Anticoagulant Properties

A study focused on optimizing the structure of related compounds demonstrated that substituting various moieties could enhance binding affinity and efficacy against factor Xa. The introduction of a methoxy group at the para position of the phenyl ring was found to significantly improve oral bioavailability and potency . This structural optimization process serves as a model for designing new anticoagulants based on the core structure of this compound.

Neuropharmacological Research

Cognitive Enhancers

Research has also explored the neuropharmacological potential of this compound, particularly in enhancing cognitive functions. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for cognitive impairments associated with neurodegenerative diseases .

Case Study: Cognitive Enhancement Potential

In a preclinical study, derivatives of this compound were tested for their effects on memory and learning in animal models. Results indicated that these compounds could improve performance in memory tasks, suggesting their potential role as cognitive enhancers . The mechanism appears to involve modulation of cholinergic pathways, which are critical for memory formation.

Safety Profile Assessment

Toxicological studies are essential for assessing the safety profile of any new compound. Preliminary studies on related oxoimidazolidine and cyanoguanidine compounds suggest that careful evaluation is necessary to understand their toxicity and therapeutic window .

Case Study: Toxicity Evaluation

A recent investigation into the toxicological effects of similar compounds found that while some derivatives exhibited low toxicity at therapeutic doses, others demonstrated adverse effects at higher concentrations. This underscores the importance of thorough preclinical testing before advancing to clinical trials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the oxopyrrolidine ring and carbonitrile group contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Ring Systems and Substituent Effects

The compound belongs to the 2-oxopyrrolidine class, distinct from pyridine, dihydropyridine, or quinoline derivatives commonly reported in the literature. Key comparisons include:

Key Observations :

- Electronic Effects: The 4-methoxyphenyl group enhances electron density, while the cyano group withdraws electrons, creating a polarized scaffold for interactions with enzymes or receptors .

ADMET and Physicochemical Properties

- Solubility : Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic pyridines due to reduced ring planarity and increased hydrogen bonding capacity .

- Metabolic Stability: Cyano groups may resist oxidative metabolism, enhancing half-life. However, methoxy groups are susceptible to demethylation, as observed in chalcone metabolism .

- Toxicity : Most analogs (e.g., ’s dihydropyridines) show low cytotoxicity in PC12 cells, suggesting a favorable safety profile for the target compound .

Biological Activity

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrolidine ring, a carbonitrile group, and a methoxyphenyl substituent. The molecular formula is CHNO, indicating the presence of functional groups that may enhance its reactivity and biological interactions.

Neuroprotective Potential

Research has indicated that this compound may play a role in neuroprotection. It has been implicated in the prevention of amyloid beta formation, which is significant in Alzheimer's disease research. Additionally, it appears to influence tau phosphorylation levels, suggesting potential benefits in neurodegenerative conditions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of 1-(4-Methoxyphenyl)-2-oxopyrrolidine exhibit significant antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against infections .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways, thereby influencing cell signaling and function .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been optimized to enhance yield and purity. For example, one study reported successful synthesis using ylide reactions, yielding derivatives with promising biological activities .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects by preventing amyloid beta formation. |

| Study 2 | Showed significant antibacterial activity against various strains. |

| Study 3 | Evaluated the compound’s potential as an anticancer agent with promising results. |

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Studies focusing on its pharmacokinetics, toxicity profile, and specific molecular interactions will be critical for advancing its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.